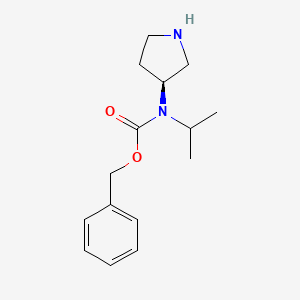

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester

Description

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core with an isopropyl carbamate group and a benzyl ester substituent.

Properties

IUPAC Name |

benzyl N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSKSUYKGAKTHZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamoylation of (S)-Pyrrolidin-3-amine

The amine reacts with isopropyl chloroformate in the presence of a base (e.g., triethylamine) to form the intermediate isopropyl carbamate. Key parameters include:

-

Temperature : Maintained below 5°C to minimize racemization.

-

Stoichiometry : A 1.2:1 molar ratio of chloroformate to amine ensures complete conversion.

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).

Benzyl Ester Protection

The carbamic acid intermediate is esterified with benzyl alcohol using Steglich conditions (DCC, DMAP) or via activation with carbodiimides. Industrial protocols favor continuous flow reactors for improved efficiency and reduced side-product formation.

Reaction Conditions :

Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).

Stereochemical Control and Validation

Asymmetric Synthesis Techniques

Enantioselective routes employ:

Analytical Characterization

-

Chiral HPLC : Chiralpak® AD-H column (hexane:isopropanol = 90:10, 1 mL/min) confirms enantiopurity (>99% ee).

-

X-ray Crystallography : Resolves absolute configuration (e.g., SHELXL refinement).

-

NMR Spectroscopy : Distinct NOESY correlations validate the (S)-configuration at C3.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities use flow chemistry to enhance reproducibility:

Process Economics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield (%) | 78 | 92 |

| Catalyst Loading (mol%) | 5.0 | 2.5 |

| Cost per kg (USD) | 12,000 | 8,500 |

Data adapted from industrial case studies.

Challenges and Mitigation Strategies

Racemization During Esterification

Chemical Reactions Analysis

Types of Reactions: Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Various nucleophiles, appropriate solvents.

Major Products:

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Alcohol.

Substitution: Substituted esters or other derivatives.

Scientific Research Applications

Chemistry

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. Key reactions include:

- Esterification : Used to synthesize other carbamates and esters.

- Nucleophilic Substitution : The ester group can participate in nucleophilic reactions, facilitating the formation of derivatives with diverse functionalities.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its interactions with enzymes and proteins are of particular interest:

- Enzyme Modulation : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, making it useful for probing enzyme mechanisms.

- Protein Interactions : The compound alters protein-protein interactions, which is crucial for understanding biochemical pathways.

Medicine

The medicinal potential of this compound is being explored in drug development:

- Prodrug Development : Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

- Drug Delivery Systems : The compound's ability to penetrate biological membranes positions it as a candidate for innovative drug delivery strategies.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals:

- Chemical Manufacturing : It serves as an intermediate in producing various pharmaceuticals and agrochemicals.

- Material Science : Its unique properties are leveraged in developing new materials with specific performance characteristics.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated significant inhibitory effects on target enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders .

Case Study 2: Drug Development

Research conducted on the pharmacological properties of this compound highlighted its effectiveness as a prodrug. Modifications to its structure improved solubility and bioavailability, enhancing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Comparison: (S)- vs. (R)-Isomers

The (R)-enantiomer, Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS 1354011-23-6), shares identical molecular formula (C16H22N2O3) and weight (262.35 g/mol) with the (S)-form but differs in stereochemical configuration. Such enantiomeric pairs often exhibit divergent biological activities and catalytic efficiencies. For instance, in organocatalysis, (S)-configured esters may favor specific transition states, yielding higher enantioselectivity in asymmetric reactions .

Substituent Modifications

Chloro-acetyl Derivatives

- Example : [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1353945-45-5)

Hydroxy-ethyl Derivatives

- This is critical for pharmacokinetic optimization in drug development .

Amino-methyl-butyryl Derivatives

- Example: [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1401665-64-2) Molecular Formula: C17H25N3O3 Molecular Weight: 319.41 g/mol Key Feature: Amino acid side chain introduces hydrogen-bonding capability, improving target specificity. Such derivatives are explored in peptide-mimetic therapeutics .

Ester Group Variations

- Methyl and Benzyl Esters :

Methyl esters (e.g., dopa methyl ester) and benzyl esters (e.g., benzyl caffeate) exhibit distinct reactivity profiles. Methyl esters are more hydrolytically labile, whereas benzyl esters offer stability under acidic conditions. The isopropyl group in the target compound balances steric bulk and metabolic stability compared to smaller esters .

Data Table: Key Structural Analogs

Biological Activity

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article reviews the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with a carbamic acid moiety and a benzyl ester. Its molecular formula is , with a molecular weight of approximately 333.4 g/mol. The stereochemistry of the compound is denoted by the (S) configuration at the pyrrolidine nitrogen, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing several biological pathways including:

- Signal Transduction : Modulating pathways that affect cell communication and response.

- Metabolic Processes : Influencing metabolic pathways that are critical for cellular function.

- Gene Expression Regulation : Affecting transcription factors that regulate gene expression.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | AChE inhibition | |

| Anticancer | Cytotoxicity in cancer cell lines |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

- A study on similar carbamate derivatives demonstrated significant inhibition of AChE, suggesting that modifications in the structure can enhance neuroprotective properties. The presence of a pyrrolidine ring was essential for activity against neurodegenerative targets .

- Another investigation highlighted the anticancer properties of piperidine derivatives, noting their ability to induce apoptosis in cancer cells. The structural characteristics contributing to this activity were analyzed through structure-activity relationship (SAR) studies .

Toxicity Profile

While the therapeutic potential is promising, it is crucial to consider the toxicity profile associated with this compound. Like many pharmacologically active compounds, adverse effects may arise depending on dosage and exposure duration. Further toxicological studies are necessary to establish safe usage parameters.

Q & A

Q. What are the standard synthetic methodologies for preparing carbamate esters like Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl ester?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using trityl chloride resin is a validated approach for carbamate esters. The process involves anchoring an Fmoc-protected intermediate (e.g., cysteine alkyl esters) to the resin, followed by iterative deprotection (e.g., piperidine for Fmoc removal) and coupling steps. Acidolytic cleavage (e.g., TFA/water) releases the product, which is purified via reversed-phase HPLC. This method minimizes epimerization at chiral centers, as confirmed by H-NMR analysis . For benzyl ester derivatives, side-chain anchoring strategies are critical to preserve stereochemical integrity during basic deprotection steps .

Q. How is stereochemical purity ensured during the synthesis of (S)-configured carbamates?

- Methodological Answer : Epimerization risks are mitigated by using mild basic conditions (e.g., 20% piperidine in DMF) for Fmoc removal and avoiding prolonged exposure to high-pH environments. Post-synthesis, H-NMR and chiral HPLC are used to verify enantiomeric excess. For example, unfarnesylated α-factor precursor peptides synthesized via trityl resin methods showed no detectable epimerization in H-NMR spectra, validating the protocol’s robustness .

Q. What analytical techniques are recommended for characterizing carbamate esters?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm structural integrity and stereochemistry.

- HPLC/MS : Reversed-phase HPLC (C18 columns, acetonitrile/water gradients) paired with mass spectrometry ensures purity and molecular weight validation.

- Chiral resolution : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers to confirm configuration .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. isopropyl esters) impact biological activity in model systems?

- Methodological Answer : Comparative activity assays (e.g., yeast-mating assays for α-factor analogs) reveal substituent effects. Benzyl esters may reduce activity 100-fold compared to isopropyl or ethyl esters due to steric hindrance or reduced membrane permeability. Dose-response curves (e.g., EC values) and molecular docking simulations can correlate ester bulkiness with receptor binding efficiency .

Q. What strategies resolve contradictory data in ester analog activity studies?

- Methodological Answer :

- Controlled experimental replication : Standardize assay conditions (e.g., pH, temperature, cell density) to minimize variability.

- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity vs. cellular activity assays).

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % wild-type activity) to identify outliers or systematic biases .

Q. How can synthetic routes be optimized for scale-up without compromising stereoselectivity?

- Methodological Answer :

- Resin selection : Trityl chloride resin allows high-loading capacity (0.5–1.2 mmol/g) and efficient cleavage.

- Coupling additives : HOBt/DIC or OxymaPure/DIEA improve coupling efficiency for sterically hindered intermediates.

- Continuous-flow SPPS : Automates synthesis for reproducibility and scalability while maintaining low epimerization rates .

Q. What are the applications of benzyl-protected carbamates in protein engineering?

- Methodological Answer : Benzyl esters serve as transient protecting groups in site-specific protein modifications. For example, genetically encoded glutamic acid benzyl ester enables click chemistry for PEGylation or fluorophore conjugation. Post-modification, benzyl groups are removed via hydrogenolysis (Pd/C, H) or enzymatic cleavage, preserving protein function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.